A Technical Guide to tert-Butyl (4-methylpyrrolidin-3-yl)carbamate: Properties, Synthesis, and Applications
A Technical Guide to tert-Butyl (4-methylpyrrolidin-3-yl)carbamate: Properties, Synthesis, and Applications
Introduction: A Key Intermediate in Complex Synthesis
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is a strategically important heterocyclic building block in modern medicinal chemistry and organic synthesis. Its structure combines a chiral, substituted pyrrolidine ring—a privileged scaffold found in numerous biologically active compounds—with a tert-butoxycarbonyl (Boc) protected amine. This combination makes it an ideal starting point for the synthesis of complex molecular architectures, allowing for selective functionalization and the introduction of precise stereochemical control. The methyl group at the 4-position and the carbamate at the 3-position create two stereocenters, leading to four possible stereoisomers. This guide will focus on the properties and synthesis of specific diastereomers, particularly the (3R,4S) and (3S,4S) forms, which are valuable intermediates in the development of therapeutic agents. Understanding the chemical properties, synthesis, and reactivity of this molecule is crucial for researchers aiming to leverage its structural features in drug discovery programs.
Molecular Structure and Physicochemical Properties
The core of the molecule is a five-membered pyrrolidine ring. The relative orientation of the methyl group and the carbamate substituent defines its stereochemistry as either cis or trans. The Boc protecting group is essential, rendering the 3-amino group temporarily inert to many reaction conditions while the secondary amine within the pyrrolidine ring remains available for functionalization, or vice versa depending on the synthetic strategy.
Table 1: Physicochemical Properties of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate and its Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C10H20N2O2 (Free Base) C10H21ClN2O2 (HCl Salt) | [1] |
| Molecular Weight | 200.28 g/mol (Free Base) 236.74 g/mol (HCl Salt) | [1] |
| Appearance | Off-white to white solid | [2] |
| Boiling Point (Predicted) | 289.8 ± 29.0 °C | [3] |
| pKa (Predicted) | 12.58 ± 0.20 | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere | [3] |
Synthesis: A Stereocontrolled Approach
The synthesis of specific stereoisomers of tert-butyl (4-methylpyrrolidin-3-yl)carbamate requires a carefully designed, multi-step sequence. A robust method for preparing the (3R,4S) hydrochloride salt has been outlined in the patent literature, starting from simple acyclic precursors[4]. This approach provides excellent control over the relative and absolute stereochemistry.
Retrosynthetic Analysis
The synthetic strategy hinges on establishing the pyrrolidine ring with the desired stereochemistry first, followed by the conversion of a carboxylic acid functionality into the Boc-protected amine. The key disconnection involves an azomethine ylide cycloaddition to form the pyrrolidine ring, a powerful method for constructing this heterocyclic system.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol for (3R,4S) Isomer Synthesis
The following protocol is an illustrative synthesis adapted from methodologies described in the patent literature[4].
Step 1: [3+2] Cycloaddition to form the Pyrrolidine Ring
-
Rationale: This step constructs the core heterocyclic scaffold with the desired trans stereochemistry of the methyl and ester groups. The reaction between an α,β-unsaturated ester and an azomethine ylide precursor generates the substituted pyrrolidine.
-
Procedure:
-
Dissolve (E)-but-2-enoic acid ethyl ester in dichloromethane (DCM).
-
Add N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)methylamine to the solution.
-
Cool the mixture to 0°C and add a solution of trifluoroacetic acid (TFA) in DCM dropwise. The TFA catalyzes the in-situ formation of the azomethine ylide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with a saturated sodium bicarbonate solution, separating the organic layer, drying with anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product via flash column chromatography to yield (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester.
-
Step 2: Debenzylation and Salt Formation
-
Rationale: The N-benzyl protecting group is removed to liberate the secondary amine of the pyrrolidine ring. Catalytic hydrogenation is a clean and efficient method for this transformation. The inclusion of hydrochloric acid ensures the product is isolated as its stable hydrochloride salt.
-
Procedure:
-
Dissolve the product from Step 1 in ethanol.
-
Add concentrated hydrochloric acid.
-
Under a nitrogen atmosphere, add palladium on carbon (10% w/w).
-
Hydrogenate the mixture (using a balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain (3S,4S)-4-methylpyrrolidine-3-carboxylate ethyl ester hydrochloride as a crude solid.
-
Step 3: Ester Hydrolysis
-
Rationale: The ethyl ester is saponified to the corresponding carboxylic acid, which is the necessary precursor for the Curtius rearrangement.
-
Procedure:
-
Dissolve the hydrochloride salt from Step 2 in a mixture of water and a co-solvent like THF.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture carefully with cold 1M HCl to pH ~3.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate and concentrate to yield (3S,4S)-4-methylpyrrolidine-3-carboxylic acid.
-
Step 4: Curtius Rearrangement and Boc Protection
-
Rationale: The Curtius rearrangement converts the carboxylic acid into an isocyanate intermediate, which is then trapped with tert-butanol to form the final Boc-protected amine. This sequence efficiently installs the carbamate group with retention of stereochemistry.
-
Procedure:
-
Dissolve the carboxylic acid from Step 3 in anhydrous toluene.
-
Add triethylamine followed by diphenylphosphoryl azide (DPPA).
-
Heat the mixture to reflux. The carboxylic acid is converted to an acyl azide, which then rearranges to the isocyanate upon heating, releasing nitrogen gas.
-
After the rearrangement is complete, add tert-butanol to the reaction mixture and continue to reflux to trap the isocyanate.
-
Cool the reaction, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the free base of tert-butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in dioxane, to precipitate the final product.
-
Caption: High-level workflow for the synthesis of the target compound.
Spectroscopic Characterization
Unambiguous characterization is essential to confirm the structure and purity of the synthesized material. The following data are typical for this class of compounds.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Values |
| ¹H NMR | tert-Butyl Protons | Singlet, δ ≈ 1.4 ppm (9H) |
| Methyl Protons | Doublet, δ ≈ 1.0 ppm (3H) | |
| Pyrrolidine Ring Protons | Multiplets, δ ≈ 2.5 - 4.0 ppm | |
| N-H Protons | Broad singlets, variable shift | |
| ¹³C NMR | tert-Butyl C(CH₃)₃ | δ ≈ 28 ppm |
| tert-Butyl C(CH₃)₃ | δ ≈ 80 ppm | |
| Carbamate C=O | δ ≈ 155 ppm | |
| Pyrrolidine & Methyl Carbons | δ ≈ 15 - 60 ppm | |
| FT-IR | N-H Stretch (carbamate) | ~3350 cm⁻¹ |
| C-H Stretch | ~2850-2980 cm⁻¹ | |
| C=O Stretch (carbamate) | ~1680-1700 cm⁻¹ | |
| Mass Spec | [M+H]⁺ (Free Base) | m/z ≈ 201.16 |
Chemical Reactivity and Handling
Reactivity of the Boc Group
The Boc group is the primary site of reactivity for selective deprotection. It is stable to basic conditions, nucleophiles, and catalytic hydrogenation, but is readily cleaved under acidic conditions.
-
Deprotection Protocol:
-
Dissolve tert-butyl (4-methylpyrrolidin-3-yl)carbamate in a solvent such as dichloromethane, methanol, or 1,4-dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure to yield the corresponding diamine salt. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide.
-
Functionalization of the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring is a nucleophilic center that can undergo a variety of transformations, including:
-
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base.
-
N-Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.
Safety and Handling
As with related chemicals, tert-butyl (4-methylpyrrolidin-3-yl)carbamate should be handled with appropriate care.[1]
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Use in a well-ventilated area, avoid breathing dust, and wear protective gloves, safety glasses, and a lab coat.[5]
-
Stability: The compound is generally stable but should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
Applications in Drug Development
Substituted pyrrolidines are integral components of many FDA-approved drugs and clinical candidates. The title compound, with its defined stereochemistry, serves as a high-value intermediate for synthesizing complex molecules where the orientation of substituents is critical for biological activity. For instance, compounds with a (3R,4S)-4-methyl-3-aminopyrrolidine core have been investigated as components of potent and selective kinase inhibitors, including those targeting Janus kinase (JAK) or Bruton's tyrosine kinase (BTK), which are implicated in inflammatory diseases and cancers. The ability to introduce this specific chiral fragment via tert-butyl (4-methylpyrrolidin-3-yl)carbamate is a significant advantage in the rapid elaboration of new chemical entities.
Conclusion
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is more than a simple chemical reagent; it is an enabling tool for the creation of complex, stereochemically defined molecules. Its robust synthesis, well-characterized properties, and predictable reactivity make it an invaluable asset for researchers in drug discovery and development. A thorough understanding of its chemistry allows scientists to efficiently construct novel therapeutics, underscoring the critical role that such fundamental building blocks play in advancing medicine.
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